molecular formula C23H28N6OS B2568090 4-methyl-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide CAS No. 2034346-82-0

4-methyl-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide

Cat. No.: B2568090
CAS No.: 2034346-82-0
M. Wt: 436.58
InChI Key: TXRNHOOBDZRULX-UHFFFAOYSA-N
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Description

4-methyl-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is a sophisticated chemical compound offered as a high-purity intermediate for research and development purposes. This molecule is of significant interest in medicinal chemistry and drug discovery due to its unique hybrid structure, which incorporates multiple pharmacologically active motifs. The compound features a piperidine linker connecting a 2-methyl-5,6,7,8-tetrahydroquinazoline scaffold, a structure often associated with kinase inhibition, to a 4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide group, which is a common hinge-binding motif in enzyme-targeting molecules. This specific molecular architecture suggests potential for investigating its activity against various enzyme families, particularly protein kinases, which are critical targets in oncology, immunology, and neuroscience research. Its primary research value lies in its use as a key intermediate for the synthesis of more complex bioactive molecules or as a lead compound for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity. Researchers can utilize this compound to explore novel therapeutic avenues, develop new chemical probes for biological pathways, and advance early-stage drug discovery projects. The product is supplied with comprehensive analytical data to ensure identity and purity. This product is intended for research use only by qualified laboratory professionals. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material in accordance with all applicable laboratory safety guidelines and regulations.

Properties

IUPAC Name

4-methyl-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6OS/c1-15-20(31-23(24-15)29-11-5-6-12-29)22(30)27-17-9-13-28(14-10-17)21-18-7-3-4-8-19(18)25-16(2)26-21/h5-6,11-12,17H,3-4,7-10,13-14H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXRNHOOBDZRULX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3CCN(CC3)C4=NC(=NC5=C4CCCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-methyl-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide (CAS Number: 2034346-82-0) is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including antibacterial, anticancer properties, and enzyme inhibition capabilities.

Chemical Structure and Properties

The molecular formula of the compound is C23H28N6OSC_{23}H_{28}N_{6}OS with a molecular weight of 436.6 g/mol. The structure features multiple pharmacophores that may contribute to its biological effects.

PropertyValue
Molecular FormulaC23H28N6OS
Molecular Weight436.6 g/mol
CAS Number2034346-82-0

Antibacterial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, a series of synthesized compounds based on thiazole and quinazoline derivatives were evaluated for their antibacterial efficacy against various strains of bacteria. The results showed that several derivatives demonstrated potent activity against both Gram-positive and Gram-negative bacteria, suggesting that the thiazole moiety could enhance antibacterial properties through specific interactions with bacterial enzymes or membranes .

Anticancer Activity

The compound's potential as an anticancer agent has also been investigated. In vitro studies have shown that derivatives of the thiazole class can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation . For example, thiazolidine compounds were found to inhibit cell growth and induce apoptosis in HeLa cells by activating intrinsic and extrinsic apoptotic pathways .

Enzyme Inhibition

Molecular docking studies have provided insights into the compound's ability to inhibit key enzymes involved in cancer progression and bacterial metabolism. The compound has shown promising results in inhibiting dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase enzymes, which are critical targets for antibacterial and anticancer therapies . The binding interactions were characterized by favorable binding energies, indicating a strong affinity for these targets.

Case Study 1: Antibacterial Efficacy

A study conducted on a series of thiazole derivatives revealed that one specific derivative exhibited an IC50 value of 10 µM against Staphylococcus aureus, demonstrating significant antibacterial potential. The mechanism was attributed to the disruption of bacterial cell wall synthesis .

Case Study 2: Anticancer Activity

In another study focusing on the anticancer properties of thiazole-based compounds, researchers reported that a related derivative induced apoptosis in breast cancer cell lines with an IC50 value of 15 µM. The study utilized flow cytometry to analyze cell cycle arrest and apoptosis markers, confirming the compound's effectiveness in targeting cancer cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound belongs to a broader class of thiazole carboxamides, which are widely studied for their diverse biological activities. Below is a comparative analysis with structurally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Notable Features Reference
Target Compound : 4-methyl-N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide 4-methyl thiazole, 1H-pyrrol-1-yl, piperidinyl-tetrahydroquinazoline ~478.6 Unique tetrahydroquinazoline-piperidine hybrid; potential kinase inhibition due to quinazoline moiety
BP 27384 : N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)-1-piperazinyl)-2-methyl-4-pyrimidinyl)amino)-5-thiazolecarboxamide 2-chloro-6-methylphenyl, pyrimidinyl-piperazinyl ~529.0 Pyrimidine-piperazine chain enhances solubility; chloro-methylphenyl group may improve target binding
Analog 3a–s Series (from ) Varied amines (e.g., aryl, heteroaryl, aliphatic) 350–500 (estimated) Optimized for receptor affinity; substituents influence pharmacokinetics (e.g., logP, metabolic stability)

Key Observations:

Structural Diversity: The target compound incorporates a tetrahydroquinazoline scaffold, a feature absent in BP 27384 and most analogs from the 3a–s series. This moiety is associated with kinase inhibition in other studies .

Pharmacokinetic Implications :

  • The piperidinyl-tetrahydroquinazoline group in the target compound may increase molecular rigidity, possibly enhancing selectivity but reducing solubility compared to BP 27384’s flexible hydroxyethyl-piperazine chain .
  • Analogs with aliphatic amines (e.g., 3a–s series) typically exhibit lower molecular weights and improved bioavailability compared to the target compound .

Lumping Strategy Relevance :

  • Compounds like the target and BP 27384 could be "lumped" as thiazole carboxamides with nitrogen-rich heterocycles, enabling predictive modeling of properties (e.g., logD, plasma protein binding) .

Q & A

Q. What are the critical steps and reaction conditions for synthesizing this compound, and how do structural motifs (e.g., thiazole, tetrahydroquinazoline) influence the synthetic pathway?

  • Methodological Answer: Synthesis typically involves multi-step protocols. For example, thiazole-carboxamide derivatives are often synthesized via condensation reactions between carboxylic acid derivatives and amines under reflux conditions (e.g., ethanol at 80°C for 2–6 hours) . The tetrahydroquinazoline moiety may require cyclization steps using catalysts like Pd(OAc)₂ or CuI to stabilize intermediates . Key challenges include maintaining regioselectivity in heterocycle formation and minimizing by-products during piperidine coupling. Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization .

Q. Which spectroscopic and chromatographic techniques are essential for structural validation and purity assessment?

  • Methodological Answer:
  • 1H/13C NMR : Critical for confirming substituent positions and stereochemistry. For instance, thiazole protons resonate at δ 7.5–8.5 ppm, while pyrrole protons appear at δ 6.2–6.8 ppm .
  • HPLC : Used to assess purity (>95% purity is standard for pharmacological studies; methods may involve C18 columns with acetonitrile/water gradients) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures molecular formula accuracy, with m/z values matching theoretical calculations within 5 ppm .

Advanced Research Questions

Q. How can researchers optimize reaction yields in multi-step syntheses, particularly when intermediates exhibit low stability or solubility?

  • Methodological Answer:
  • Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with toluene or THF for hydrophobic intermediates to enhance solubility .
  • Temperature Control : Use low-temperature (−78°C) conditions for sensitive intermediates (e.g., tetrahydroquinazoline precursors) to prevent decomposition .
  • Catalyst Screening : Test Pd-, Cu-, or enzyme-based catalysts to improve coupling efficiency. For example, Pd(PPh₃)₄ increased yields by 15% in thiazole-amine couplings .
  • Yield Data from Analogues :
Compound TypeAverage YieldKey ConditionReference
Thiazole-carboxamide39%Reflux in ethanol, 6 hours
Piperidine-linked17%Low-temperature cyclization

Q. How should contradictory biological activity data (e.g., IC₅₀ variability) be addressed when comparing similar derivatives?

  • Methodological Answer:
  • Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., electron-withdrawing groups on thiazole vs. electron-donating groups on pyrrole) using docking studies (AutoDock Vina) and molecular dynamics simulations .
  • Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and incubation times. Discrepancies in IC₅₀ values (e.g., 2 µM vs. 10 µM) may arise from differences in protein binding affinities .
  • Meta-Analysis : Cross-reference with databases like PubChem BioAssay to identify trends in cytotoxicity or kinase inhibition .

Q. What experimental strategies are recommended for resolving low reproducibility in pharmacokinetic studies (e.g., bioavailability <20%)?

  • Methodological Answer:
  • Formulation Adjustments : Use PEGylation or liposomal encapsulation to enhance solubility .
  • Metabolic Stability Tests : Incubate with liver microsomes (human or rodent) to identify metabolic hotspots (e.g., CYP3A4-mediated oxidation) .
  • In Vivo/In Vitro Correlation (IVIVC) : Compare Cmax and AUC values across species (rats vs. primates) to validate dosing regimens .

Data Contradiction Analysis

Q. How can conflicting reports on the compound’s selectivity for kinase targets (e.g., EGFR vs. VEGFR) be reconciled?

  • Methodological Answer:
  • Kinase Profiling Panels : Use broad-spectrum kinase assays (Eurofins KinaseProfiler) to quantify inhibition at 1 µM ATP .
  • Binding Mode Analysis : Perform X-ray crystallography or cryo-EM to visualize interactions with kinase ATP pockets. For example, tetrahydroquinazoline may occupy hydrophobic regions in EGFR but not VEGFR .
  • Statistical Validation : Apply Student’s t-test to compare IC₅₀ values across studies, considering p < 0.05 significant .

Key Notes for Experimental Design

  • Structural Complexity : The compound’s fused heterocycles (thiazole, tetrahydroquinazoline) necessitate rigorous steric and electronic analysis during synthesis .
  • Biological Assays : Prioritize 3D tumor spheroid models over 2D monolayers to better mimic in vivo conditions .
  • Data Reporting : Include detailed reaction logs (time, temperature, solvent ratios) and raw spectral data in supplementary materials for reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.